

The Pharmacokinetics and Pharmacodynamics of BMS-986141: A Technical Overview

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Introduction

BMS-986141 is an investigational, orally bioavailable small molecule that acts as a potent and selective antagonist of the Protease-Activated Receptor 4 (PAR4).[1] PAR4 is a G-protein coupled receptor expressed on human platelets that, upon activation by thrombin, plays a crucial role in the amplification of platelet aggregation and thrombus formation.[2] By targeting PAR4, **BMS-986141** represents a novel antiplatelet strategy with the potential to offer a favorable benefit-risk profile, particularly concerning bleeding risk, compared to existing antiplatelet agents.[1][3] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of **BMS-986141**, based on preclinical and clinical data.

Mechanism of Action

BMS-986141 is a reversible and selective antagonist of the PAR4 receptor.[4] Thrombin, a key enzyme in the coagulation cascade, activates platelets by cleaving the N-terminal domain of PAR1 and PAR4. This cleavage exposes a new N-terminus that acts as a tethered ligand, binding to the receptor and initiating intracellular signaling. PAR1 activation leads to a rapid and transient platelet response, while PAR4 activation results in a more sustained signaling cascade, contributing to the stabilization of thrombus formation.[2] BMS-986141 specifically blocks the activation of PAR4, thereby inhibiting the sustained phase of platelet aggregation without affecting the initial, PAR1-mediated activation.[1][4]

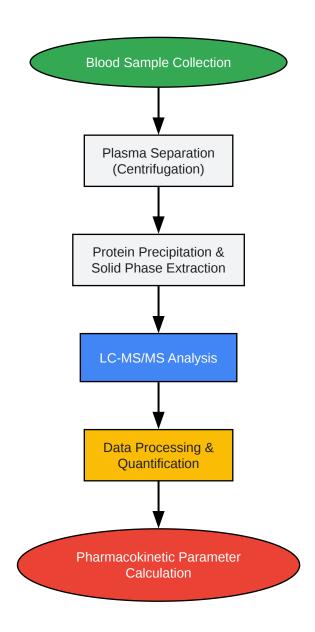


Signaling Pathway of PAR4 in Platelets

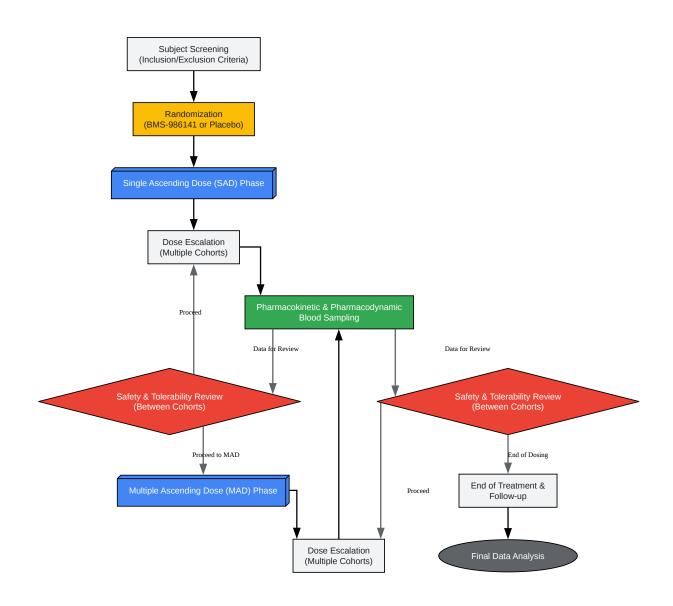
The activation of PAR4 on platelets initiates a signaling cascade primarily through the Gq and G12/13 pathways. This leads to downstream events including calcium mobilization, activation of protein kinase C (PKC), and ultimately, platelet shape change and aggregation. The following diagram illustrates the key steps in this pathway.











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